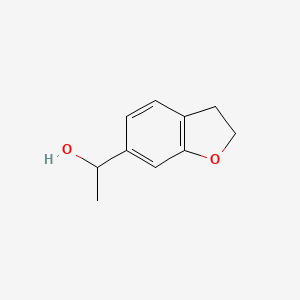
1-(2,3-Dihydrobenzofuran-6-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydrobenzofuran-6-yl)ethanol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound features a benzofuran ring with an ethanol group attached to the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzofuran-6-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-allylphenol derivatives using a palladium-catalyzed reaction. The reaction conditions often include the use of palladium acetate as a catalyst, along with a base such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dihydrobenzofuran-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the benzofuran ring can yield dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 1-(2,3-Dihydrobenzofuran-6-yl)acetaldehyde, 1-(2,3-Dihydrobenzofuran-6-yl)acetic acid.
Reduction: 2,3-Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(2,3-Dihydrobenzofuran-6-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-6-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3-Dihydrobenzofuran-5-yl)ethanol
- 1-(2,3-Dihydrobenzofuran-7-yl)ethanol
- 2,3-Dihydrobenzofuran-6-carboxylic acid
Uniqueness
1-(2,3-Dihydrobenzofuran-6-yl)ethanol is unique due to its specific substitution pattern on the benzofuran ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds. The presence of the ethanol group at the 6th position can also impact its solubility and interaction with biological targets .
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1-benzofuran-6-yl)ethanol |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6-7,11H,4-5H2,1H3 |
Clé InChI |
QNHGESFFWUOBII-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(CCO2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




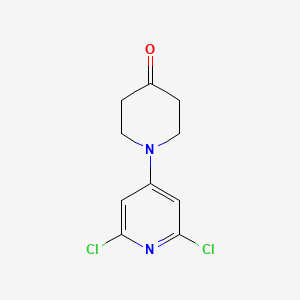
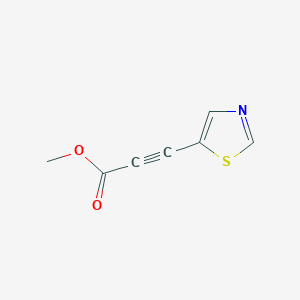
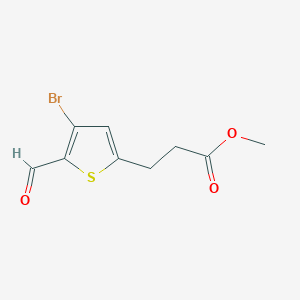

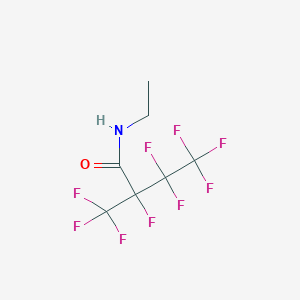
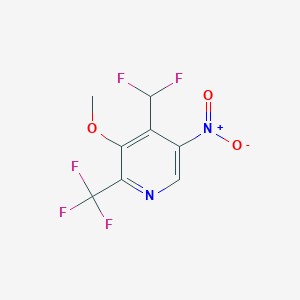
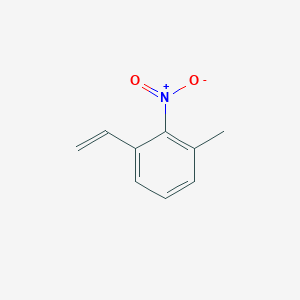

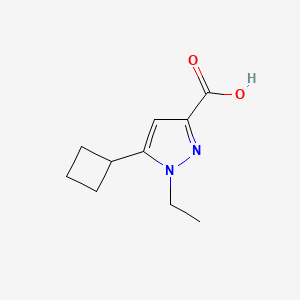

![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)

